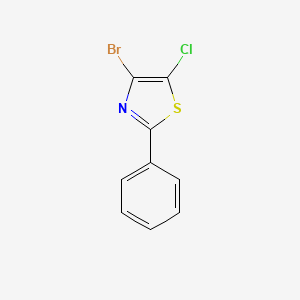

4-Bromo-5-chloro-2-phenylthiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-chloro-2-phenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNS/c10-7-8(11)13-9(12-7)6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLDIWPZPVAZFFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(S2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 4 Bromo 5 Chloro 2 Phenylthiazole

Halogen-Directed Reactivity in Thiazole (B1198619) Systems

The presence of both bromine and chlorine atoms on the thiazole ring dictates a significant portion of the compound's reactivity, particularly in reactions involving nucleophiles and organometallic reagents. The differing electronegativity and bond strengths of the C-Br and C-Cl bonds allow for potential regioselective functionalization.

The halogen atoms at the C4 and C5 positions of the thiazole ring are susceptible to nucleophilic aromatic substitution (SNAr). In such reactions, a nucleophile attacks the electron-deficient carbon atom bearing a halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the expulsion of the halide ion. chemguide.co.uk

The thiazole ring itself is electron-deficient, which facilitates nucleophilic attack. The relative reactivity of the C4-bromo and C5-chloro substituents is influenced by several factors:

Carbon-Halogen Bond Strength: The C-Br bond is weaker than the C-Cl bond, which generally makes bromide a better leaving group.

Inductive Effects: Both halogens are electron-withdrawing through the inductive effect, increasing the electrophilicity of the carbon atoms to which they are attached.

Stability of the Intermediate: The regioselectivity of the attack is determined by the stability of the resulting Meisenheimer complex. The negative charge in the intermediate is delocalized onto the electronegative nitrogen and sulfur atoms of the thiazole ring.

While specific kinetic data for 4-bromo-5-chloro-2-phenylthiazole is not extensively documented, studies on related halothiazoles indicate that the C2, C4, and C5 positions are all viable sites for nucleophilic substitution. ias.ac.in The precise outcome often depends on the nature of the nucleophile and the reaction conditions. Generally, in polyhalogenated systems, the halogen that leads to the most stable anionic intermediate is substituted preferentially.

Table 1: General Reactivity of Halothiazoles in Nucleophilic Aromatic Substitution

| Position of Halogen | General Reactivity | Influencing Factors |

| C2 | Highly reactive | Electron deficiency due to adjacent heteroatoms. |

| C4 | Reactive | Influenced by substituents at C2 and C5. |

| C5 | Reactive | Can be activated by electron-withdrawing groups. |

This table provides a generalized overview of reactivity trends in halothiazoles.

Halogen-metal exchange is a powerful transformation for creating carbon-metal bonds, which can then be used to form new carbon-carbon or carbon-heteroatom bonds by reacting with various electrophiles. wikipedia.org This reaction is particularly useful for functionalizing aromatic and heteroaromatic halides. The general order of reactivity for halogens in this exchange is I > Br > Cl > F. wikipedia.org

In the case of this compound, the bromine atom at the C4 position is expected to be significantly more reactive towards common organometallic reagents, such as organolithiums (e.g., n-butyllithium), than the chlorine atom at the C5 position. This difference in reactivity allows for selective metalation at the C4 position.

The reaction would proceed by treating this compound with an organolithium reagent at low temperatures (typically -78 °C) to generate a 4-lithio-5-chloro-2-phenylthiazole intermediate. This lithiated species can then be trapped with a variety of electrophiles.

A related phenomenon is the "halogen dance" reaction, where a metal-halogen exchange at one position is followed by a rearrangement to a thermodynamically more stable organometallic species. While observed in some dihalothiazole systems, the specific propensity for this rearrangement in this compound would depend on the reaction conditions and the stability of the potential organometallic intermediates.

Table 2: Predicted Regioselectivity of Halogen-Metal Exchange

| Reagent | Expected Site of Exchange | Subsequent Reaction |

| n-Butyllithium | C4 (Bromo) | Trapping with electrophiles (e.g., CO₂, aldehydes, alkyl halides) |

| Isopropylmagnesium chloride | C4 (Bromo) | Formation of a Grignard reagent for cross-coupling reactions |

This table is based on established principles of halogen-metal exchange reactivity.

Transformations Involving the Thiazole Ring and Phenyl Substituent

Beyond the chemistry of the halogen substituents, both the thiazole ring and the 2-phenyl group can participate in various chemical transformations.

The phenyl group at the C2 position can undergo electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com The thiazole ring, being a heteroaromatic system with electronegative nitrogen and sulfur atoms, generally acts as an electron-withdrawing group. This deactivates the attached phenyl ring towards electrophilic attack compared to benzene (B151609) itself.

The directing effect of the 2-thiazolyl group is a combination of its electron-withdrawing inductive effect and its potential to participate in resonance. As a deactivating group, it is expected to direct incoming electrophiles primarily to the meta positions of the phenyl ring. However, some para-substitution may also be observed.

For example, nitration of 2-phenylthiazole (B155284) would likely be carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) electrophile. chemguide.co.uk The reaction would be expected to yield a mixture of 2-(3-nitrophenyl)thiazole and 2-(4-nitrophenyl)thiazole derivatives.

Table 3: Expected Products of Electrophilic Aromatic Substitution on 2-Phenylthiazole Moiety

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-(3-Nitrophenyl) and 2-(4-Nitrophenyl) derivatives |

| Bromination | Br₂, FeBr₃ | 2-(3-Bromophenyl) and 2-(4-Bromophenyl) derivatives |

| Acylation | RCOCl, AlCl₃ | 2-(3-Acylphenyl) and 2-(4-Acylphenyl) derivatives |

This table outlines the predicted outcomes based on the principles of electrophilic aromatic substitution.

The thiazole ring can participate in cycloaddition reactions, serving as either the diene or dienophile component, leading to the formation of fused heterocyclic systems. However, the inherent aromaticity of the thiazole ring means that these reactions often require harsh conditions or specific activation.

One important class of reactions is the [4+2] cycloaddition, or Diels-Alder reaction. nih.gov Thiazoles, particularly those bearing electron-withdrawing groups like the halogens in this compound, are electron-deficient. This makes them suitable dienes for inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles (e.g., enamines, enol ethers). nih.govorganic-chemistry.org

Another powerful strategy for forming fused rings is through the formation of thiazolium ylides followed by [3+2] cycloaddition. This approach is commonly used to synthesize pyrrolo[2,1-b]thiazole derivatives, which are of interest in medicinal chemistry. nih.gov This would involve N-alkylation of the thiazole followed by deprotonation to form the ylide, which then reacts with a dipolarophile like an alkyne or alkene.

This compound as a Synthetic Intermediate and Building Block

The varied reactivity of this compound makes it a versatile building block for the synthesis of more complex molecules. The 2-phenylthiazole scaffold is a common motif in many biologically active compounds, including anticancer, antifungal, and antibacterial agents. mdpi.commdpi.com

The halogen atoms at C4 and C5 serve as synthetic handles that can be selectively replaced or used in cross-coupling reactions (e.g., Suzuki, Stille, Heck) after conversion to an organometallic species. This allows for the introduction of a wide variety of substituents, enabling the construction of libraries of compounds for drug discovery and materials science applications. For instance, the bromine at C4 could be selectively converted to a boronic ester via a halogen-metal exchange followed by reaction with a borate ester. This intermediate could then be used in a Suzuki coupling to introduce a new aryl or heteroaryl group, while leaving the C5-chloro substituent intact for subsequent transformations.

The ability to functionalize the molecule at three distinct regions—the C4 position, the C5 position, and the 2-phenyl ring—provides chemists with a high degree of control and flexibility in molecular design, underscoring its importance as a synthetic intermediate.

Construction of Complex Heterocyclic Architectures

While specific research detailing the use of this compound in the construction of complex heterocyclic architectures is not extensively available in the public domain, the inherent reactivity of brominated and chlorinated thiazoles suggests its potential utility in various synthetic strategies. The differential reactivity of the C-Br and C-Cl bonds can be exploited for selective functionalization through cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In principle, the C-Br bond at the C4 position of this compound would be more reactive towards oxidative addition to a palladium(0) catalyst compared to the C-Cl bond at the C5 position. This chemoselectivity would allow for the sequential introduction of different substituents at these two positions, leading to the synthesis of diverse and complex heterocyclic systems.

For instance, a Suzuki coupling could be employed to introduce an aryl or heteroaryl group at the C4 position, followed by a subsequent coupling reaction at the C5 position under more forcing conditions to construct bi- or poly-heterocyclic frameworks. Similarly, Sonogashira coupling could be utilized to install an alkyne moiety, which could then undergo further cyclization reactions to form fused heterocyclic systems.

Table 1: Potential Cross-Coupling Reactions for the Functionalization of this compound

| Cross-Coupling Reaction | Reagent | Potential Product |

| Suzuki Coupling | Arylboronic acid | 4-Aryl-5-chloro-2-phenylthiazole |

| Stille Coupling | Organostannane | 4-Alkyl/Aryl-5-chloro-2-phenylthiazole |

| Sonogashira Coupling | Terminal alkyne | 4-Alkynyl-5-chloro-2-phenylthiazole |

| Heck Reaction | Alkene | 4-Alkenyl-5-chloro-2-phenylthiazole |

| Buchwald-Hartwig Amination | Amine | 4-Amino-5-chloro-2-phenylthiazole |

Note: The reactivity and yields of these potential reactions would need to be experimentally determined.

Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single synthetic operation. While specific examples of this compound as a precursor in MCRs are not readily found in the surveyed literature, its structural features suggest potential applications in the design of novel MCRs.

The presence of the thiazole core and the reactive halogen atoms could allow this compound to participate in MCRs to generate libraries of structurally diverse heterocyclic compounds. For example, the thiazole nitrogen could act as a nucleophile or a base in certain MCRs, while the halogen atoms could be involved in subsequent cyclization or functionalization steps.

Further research is required to explore the full potential of this compound as a building block in both traditional and multicomponent reaction-based approaches to complex heterocyclic synthesis. The development of synthetic methodologies utilizing this compound could provide access to novel chemical entities with potential applications in various fields of chemistry.

Computational and Theoretical Investigations of 4 Bromo 5 Chloro 2 Phenylthiazole

Density Functional Theory (DFT) Analysis of Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and energetics of molecules. For compounds like 4-bromo-5-chloro-2-phenylthiazole, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G++(d,p), are employed to optimize the molecular geometry and determine key electronic parameters. researchgate.net These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its stability and reactivity.

The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a critical aspect of DFT studies. The energies of these frontier orbitals and the resulting HOMO-LUMO gap are indicative of the molecule's kinetic stability and its propensity to engage in chemical reactions. A smaller energy gap generally suggests higher reactivity. researchgate.netnih.gov

Calculation of Global and Local Quantum Chemical Reactivity Descriptors

Building upon the electronic structure data from DFT, global and local quantum chemical reactivity descriptors can be calculated to quantify the reactivity of this compound. These descriptors, derived from what is known as Conceptual DFT (CDFT), provide a theoretical framework for understanding and predicting chemical behavior. mdpi.comrasayanjournal.co.in

Global Reactivity Descriptors

Global descriptors apply to the molecule as a whole and include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a stable system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A higher value indicates greater stability.

Electronegativity (χ): The power of an atom or group of atoms to attract electrons.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.comrasayanjournal.co.in

Global Nucleophilicity (N): Describes the electron-donating capability of a molecule. mdpi.com

These parameters are calculated using the energies of the HOMO and LUMO. rasayanjournal.co.inresearchgate.net For instance, a compound with a high electrophilicity index is considered a strong electrophile. mdpi.com

Local Reactivity Descriptors

Local descriptors, such as the Fukui function, pinpoint specific reactive sites within the molecule. This analysis helps in predicting where electrophilic, nucleophilic, and radical attacks are most likely to occur. mdpi.comnih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution and reactive sites of a molecule. researchgate.netnih.gov The MEP map displays the electrostatic potential on the surface of the molecule, using a color-coded scale.

Red regions indicate negative electrostatic potential, highlighting areas with high electron density that are susceptible to electrophilic attack. These are often found around electronegative atoms. nih.govyoutube.com

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. nih.govyoutube.com

Green regions denote neutral or near-zero potential. nih.govresearchgate.net

For this compound, the MEP map would likely show negative potential around the nitrogen and sulfur atoms of the thiazole (B1198619) ring and the chlorine and bromine atoms, while the phenyl ring and hydrogen atoms would exhibit more positive potential. This visual representation is invaluable for predicting intermolecular interactions. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its interactions with other molecules. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. nih.gov This is particularly important for understanding the orientation of the phenyl group relative to the thiazole ring.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of atoms and molecules, MD can reveal how this compound behaves in different environments, such as in solution, and how its conformation changes. nih.gov These simulations are essential for a realistic understanding of its molecular interactions.

Theoretical Insights into Structure-Activity Relationships (SAR)

Theoretical methods are instrumental in elucidating the structure-activity relationships (SAR) of molecules like this compound. SAR studies aim to understand how the chemical structure of a compound influences its biological activity.

Influence of Halogenation on Electronic Properties and Binding Affinity

The presence and nature of halogen atoms (bromine and chlorine in this case) significantly impact the electronic properties of the molecule. Halogens are electron-withdrawing, which can alter the electron density distribution across the thiazole and phenyl rings. bohrium.com This, in turn, affects the molecule's reactivity and its ability to form intermolecular interactions, such as halogen bonds.

The type of halogen can influence binding affinity. For example, in some molecular systems, substituting a fluorine atom with a larger halogen like iodine can lead to increased current in molecular junctions. hbku.edu.qa Conversely, in other contexts, larger halogens can decrease biological activity. nih.gov The specific impact of bromine and chlorine on the binding affinity of this compound would depend on the nature of the binding pocket of its biological target.

Phenyl Group Orientation and its Impact on Molecular Interactions

The phenyl group can also participate in hydrogen bonding, acting as a hydrogen bond acceptor. researchgate.net Furthermore, interactions between the phenyl ring and perfluorinated aromatic rings, known as phenyl-perfluorophenyl polar-π interactions, can be significant in certain contexts. nih.gov The orientation of the phenyl group can either facilitate or hinder these types of non-covalent interactions, which are often crucial for biological activity.

Spectroscopic and Structural Characterization Methodologies for 4 Bromo 5 Chloro 2 Phenylthiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For a compound like 4-Bromo-5-chloro-2-phenylthiazole, ¹H and ¹³C NMR spectra provide crucial information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a related compound, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, the aromatic protons of the phenyl rings typically appear as multiplets in the downfield region (δ 7.22–8.90 ppm). kayseri.edu.trnih.gov The chemical shifts and coupling constants of these protons would reveal their substitution pattern.

The ¹³C NMR spectrum offers insights into the carbon framework. For the analogous 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, signals for the thiazole (B1198619) and phenyl ring carbons are observed between δ 115.2 and 169.6 ppm. kayseri.edu.trnih.gov The specific chemical shifts of the carbons in this compound would be influenced by the presence of the bromine and chlorine atoms on the thiazole ring.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons, further confirming the structural assignment.

Table 1: Representative ¹H and ¹³C NMR Data for a Structurally Similar Thiazole Derivative

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 7.22–8.90 | Aromatic protons |

| ¹³C | 115.2–169.6 | Thiazole and Phenyl carbons |

Data is for 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole and is representative. kayseri.edu.trnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include:

C=N stretching of the thiazole ring, typically observed in the range of 1650-1550 cm⁻¹.

C=C stretching of the phenyl and thiazole rings, appearing around 1600-1450 cm⁻¹.

C-H stretching of the aromatic ring, usually found above 3000 cm⁻¹.

C-Cl stretching , which would likely appear in the fingerprint region between 800-600 cm⁻¹.

C-Br stretching , also expected in the fingerprint region, generally below 600 cm⁻¹.

The precise positions of these bands provide a vibrational fingerprint of the molecule, aiding in its identification.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through analysis of its fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its exact molecular mass.

Due to the presence of bromine and chlorine, the molecular ion peak would appear as a characteristic isotopic cluster. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. This results in a distinctive pattern of peaks for the molecular ion and any fragments containing these halogens. For instance, a related compound, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, shows a protonated molecular ion at m/z 346.88 [M+H]⁺. kayseri.edu.trnih.gov

Fragmentation of this compound under mass spectrometric conditions would likely involve cleavage of the thiazole ring and loss of the halogen substituents, providing further structural clues.

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a compound. The experimentally determined percentages are then compared with the calculated values based on the compound's proposed molecular formula (C₉H₅BrClNS). A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. For the related compound 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, the calculated and found values for C, H, and N were in close agreement, confirming its composition. kayseri.edu.trnih.gov

Table 2: Theoretical Elemental Composition of this compound (C₉H₅BrClNS)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 9 | 108.099 | 41.83% |

| Hydrogen (H) | 1.008 | 5 | 5.040 | 1.95% |

| Bromine (Br) | 79.904 | 1 | 79.904 | 30.92% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 13.72% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.42% |

| Sulfur (S) | 32.065 | 1 | 32.065 | 12.41% |

| Total | 258.57 | 100.00% |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise atomic coordinates, bond lengths, bond angles, and torsional angles.

This technique also reveals how the molecules are arranged in the crystal lattice, providing valuable information about intermolecular interactions such as halogen bonding, π-π stacking, and van der Waals forces. In a similar structure, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, the thiazole ring was found to be nearly planar, with specific dihedral angles between the thiazole and the attached phenyl rings. kayseri.edu.trnih.gov The crystal packing was stabilized by C-H···π interactions. nih.gov

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as d_norm (normalized contact distance), d_i (distance to the nearest nucleus inside the surface), and d_e (distance to the nearest nucleus outside the surface) onto the Hirshfeld surface, it is possible to identify the types and relative importance of different intermolecular contacts.

For a related compound, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, Hirshfeld analysis revealed that the most significant contributions to the crystal packing were from H···H (39.2%), H···C/C···H (25.2%), Cl···H/H···Cl (11.4%), and O···H/H···O (8.0%) contacts. kayseri.edu.trnih.gov A similar analysis for this compound would likely highlight the importance of contacts involving the bromine and chlorine atoms, in addition to hydrogen-hydrogen and carbon-hydrogen interactions, in dictating the supramolecular assembly.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole |

| 4-Bromo-5-chloro-2-phenyloxazole |

| 4-bromo-2-phenylthiazole |

Synthesis and Exploration of Derivatives and Analogues of 4 Bromo 5 Chloro 2 Phenylthiazole

Systematic Modification of Substituents on the Thiazole (B1198619) Ring and Phenyl Group

The chemical architecture of 4-bromo-5-chloro-2-phenylthiazole allows for targeted modifications at three primary locations: the bromine at position 4, the chlorine at position 5, and the phenyl ring at position 2. These modifications are crucial for tuning the molecule's electronic, steric, and lipophilic properties.

The synthesis of the core thiazole ring is often achieved through variations of the Hantzsch thiazole synthesis. For instance, reacting 2-bromo-1-(4-halophenyl)ethan-1-ones with thioacetamide (B46855) can produce 4-(4-halophenyl)-2-methylthiazoles. nih.gov Subsequent halogenation steps, such as using N-Bromosuccinimide (NBS), can introduce bromine atoms onto the thiazole ring. nih.gov

Modification of Thiazole Ring Substituents: The halogen atoms on the thiazole ring are key handles for synthetic diversification, primarily through cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective functionalization. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond, enabling stepwise modifications.

Suzuki Coupling: To introduce new aryl or heteroaryl groups.

Sonogashira Coupling: To install alkynyl moieties.

Heck Coupling: To append alkene functionalities.

Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, introducing various amine derivatives.

Modification of the Phenyl Group: The phenyl ring can be modified either by starting with a pre-functionalized phenyl group in the initial synthesis (e.g., using a substituted thiobenzamide) or by performing electrophilic aromatic substitution on the 2-phenylthiazole (B155284) core. The thiazole ring itself influences the reactivity and regioselectivity of these substitutions.

Nitration, Halogenation, and Sulfonation: Classic electrophilic substitution reactions to add functional groups to the phenyl ring.

Friedel-Crafts Acylation/Alkylation: To introduce alkyl or acyl chains.

These systematic modifications allow for the creation of a library of compounds with varied substituents, which is essential for structure-activity relationship (SAR) studies.

Table 1: Examples of Potential Modifications on the 2-Phenylthiazole Core

| Modification Site | Reaction Type | Example Reagent(s) | Resulting Substituent |

| Thiazole C-4 (Bromo) | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl group |

| Thiazole C-4 (Bromo) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl group |

| Thiazole C-5 (Chloro) | Nucleophilic Substitution | Sodium methoxide | Methoxy group |

| Phenyl Ring | Nitration | HNO₃, H₂SO₄ | Nitro group (NO₂) |

| Phenyl Ring | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Acetyl group (COCH₃) |

Synthesis of Hybrid Heterocyclic Systems Incorporating the this compound Core

A prominent strategy in modern drug design is the creation of molecular hybrids, where two or more distinct pharmacophores are covalently linked to produce a single molecule with potentially enhanced or synergistic activity. The this compound core is an excellent platform for developing such hybrid systems. The halogen atoms serve as convenient points of attachment for other heterocyclic rings.

One established approach involves linking phenylthiazole moieties to other heterocyclic systems like s-triazine. For example, chloro-phenylthiazolyl-s-triazine hybrids have been synthesized through the nucleophilic displacement of chlorine atoms on a cyanuric chloride core by a 2-amino-phenylthiazole derivative. nih.gov This creates a stable amine or mercapto linker bridge between the two heterocyclic systems. nih.gov

Another widely explored class of hybrids involves the fusion of thiazole with pyrazoline. The synthesis of thiazolyl-pyrazoline hybrids can be achieved through several routes. A common method involves the reaction of N-thiocarbamoylpyrazoline with a phenacyl bromide derivative. acs.org This reaction proceeds via nucleophilic substitution at the sulfur atom of the thioamide, leading to the formation of the thiazole ring connected to the pyrazoline moiety. acs.orgnih.gov These synthetic strategies could be adapted to use a this compound precursor, allowing its incorporation into larger, more complex molecular architectures.

Table 2: Representative Hybrid Heterocyclic Systems Based on Thiazole

| Thiazole Core | Linked Heterocycle | Linker Type | Synthetic Method |

| 2-Amino-4-phenylthiazole | 1,3,5-Triazine | Amine (-NH-) Bridge | Nucleophilic Substitution nih.gov |

| 2-Mercapto-4-phenylthiazole | 1,3,5-Triazine | Thioether (-S-) Bridge | Nucleophilic Substitution nih.gov |

| 4-Phenylthiazole | Pyrazoline | C-N Bond | Cyclization of Thiazolyl Chalcone nih.gov |

| 4-Phenylthiazole | Thiophene-Pyrazoline | C-N Bond | Cyclization of Carbothioamide acs.org |

Chemoinformatics-Guided Design of Novel Thiazole-Based Structures

Chemoinformatics and computational chemistry are indispensable tools for accelerating the discovery and optimization of novel bioactive molecules. By predicting the properties and interactions of virtual compounds, these methods guide synthetic efforts toward molecules with a higher probability of success, saving time and resources.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a target protein. For instance, novel thiazole derivatives have been designed and evaluated as potential antifungal agents by docking them into the active site of lanosterol (B1674476) 14α-demethylase. researchgate.net The docking scores and analysis of interactions, such as hydrogen bonds and π–π stacking, help prioritize which compounds to synthesize. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and stability of a ligand-protein complex over time. By simulating the movements of atoms, researchers can assess the stability of key interactions observed in docking studies. rsc.org The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can confirm the stability of the ligand within the binding pocket. researchgate.netrsc.org

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. Thiazole-based scaffolds can be designed to fit a specific pharmacophore model for a target like the c-Met kinase, ensuring the new molecules retain the key features for binding. nih.gov

Quantum Mechanics (QM) Methods: Techniques like Density Functional Theory (DFT) are used to analyze the electronic properties of a molecule, such as its geometry, charge distribution, and orbital energies (e.g., HOMO-LUMO gap). researchgate.net This information helps in understanding the molecule's intrinsic stability and reactivity. researchgate.net

By integrating these computational approaches, researchers can rationally design novel derivatives of this compound, optimizing their structure for specific biological targets before committing to their chemical synthesis.

Table 3: Application of Chemoinformatics in Thiazole-Based Drug Design

| Computational Technique | Purpose | Example Application | Reference |

| Molecular Docking | Predict binding mode and affinity | Docking of thiazoles into lanosterol 14α-demethylase | researchgate.net |

| Molecular Dynamics | Assess stability of ligand-protein complex | Simulation of thiazole-Schiff base derivatives in protein active sites | rsc.org |

| Pharmacophore Modeling | Identify essential features for activity | Design of thiazole derivatives as c-Met kinase inhibitors | nih.gov |

| DFT Analysis | Analyze molecular geometry and electronic properties | Calculation of orbital energies and charge distribution for thiazole derivatives | researchgate.net |

Future Research Directions and Potential Academic Applications

Development of Green Chemistry Approaches for Thiazole (B1198619) Synthesis

The conventional synthesis of polysubstituted thiazoles often involves multi-step procedures with hazardous reagents, harsh reaction conditions, and the generation of significant chemical waste. nsf.govrsc.org Future research should prioritize the development of environmentally benign methods for the synthesis of 4-Bromo-5-chloro-2-phenylthiazole and its derivatives.

Key research focuses could include:

Microwave- and Ultrasound-Assisted Synthesis: These techniques have been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of other thiazole derivatives. nsf.govkuey.netresearchgate.net A future direction would be to develop a one-pot or multi-component reaction for this compound using microwave or ultrasonic irradiation, which could offer advantages in scalability and purification simplicity. nsf.govkuey.net

Green Catalysts and Solvents: Research into recyclable and non-toxic catalysts, such as chitosan-based biocatalysts or copper silicates, could replace traditional and more hazardous options. researchgate.netmdpi.com The exploration of green solvents like water or polyethylene (B3416737) glycol (PEG) in place of volatile organic compounds would significantly reduce the environmental impact of the synthesis process. rsc.org

Mechanochemistry: Solvent-free mechanochemical synthesis represents a frontier in green chemistry. kuey.net Investigating the solid-state reaction of precursors to form this compound via ball milling could eliminate the need for solvents entirely, leading to a cleaner and more efficient process.

The table below outlines potential green synthesis methodologies applicable to thiazole derivatives.

Advanced Spectroscopic Techniques for Dynamic Studies of Thiazole Derivatives

While standard spectroscopic techniques like NMR and IR are used for structural confirmation mdpi.com, advanced methods are needed to study the dynamic behavior of this compound, particularly its interactions with biological targets or its performance in materials.

Future academic applications could leverage the following techniques:

Time-Resolved Fluorescence Spectroscopy: To probe the excited-state dynamics and environmental sensitivity of the molecule. If the compound is fluorescent, its fluorescence lifetime and anisotropy can reveal information about its binding to macromolecules like proteins or DNA. cedarville.edu

Circular Dichroism (CD) Spectroscopy: To study conformational changes induced in biomolecules upon binding of this compound. This would be particularly relevant if the compound is explored as a modulator of protein function. cedarville.edu

Dynamic Light Scattering (DLS): To investigate the aggregation behavior of the compound in solution or its ability to induce aggregation in target proteins, which is a critical aspect in drug development and materials science. cedarville.edu

Resonance Light Scattering (RLS): This technique is highly sensitive to the formation of molecular aggregates and could be used to study the self-assembly properties of this compound or its derivatives. cedarville.edu

These advanced techniques would provide crucial insights into the molecule's mechanism of action at a molecular level, guiding further development. cedarville.edu

Computational Design of Thiazole-Based Probes for Chemical Biology

The field of chemical biology requires molecular probes to study biological processes in real-time. The structural scaffold of this compound can be a starting point for the computational design of novel probes.

A potential research program would involve:

Molecular Docking and Simulation: Computational docking studies could predict the binding affinity and mode of interaction of this compound with specific biological targets, such as enzyme active sites or protein-protein interfaces. researchgate.netnih.gov Molecular dynamics (MD) simulations can then be used to analyze the stability of these interactions and any conformational changes induced in the target protein. researchgate.netresearchgate.net

In Silico ADME-Toxicity Prediction: Before synthesis, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties of designed analogues, helping to prioritize candidates with drug-like characteristics. researchgate.net

Design of Fluorescent Probes: Building on the thiazole core, which is a component of fluorescent dyes like Thiazole Orange acs.org, new probes can be designed. For example, by strategically modifying the phenyl ring or replacing the halogens with fluorogenic groups, it may be possible to create probes whose fluorescence is "turned on" upon binding to a specific analyte, such as a nucleic acid or a metal ion. acs.org The design process can optimize linker length and attachment points to maximize fluorescence enhancement and target specificity. acs.org

The table below summarizes key computational approaches for probe design.

Exploration of this compound in Materials Science and Polymer Chemistry

Thiazole-containing compounds are increasingly recognized for their valuable electronic and optical properties, making them suitable for advanced materials. kuey.net The specific electronic nature of this compound, arising from its electron-deficient thiazole ring further modulated by the halogen and phenyl groups, makes it an intriguing candidate for materials science applications. researchgate.net

Future research could explore its potential in:

Organic Semiconductors: Thiazole is considered an electron-accepting heterocycle and is used in organic semiconductors. researchgate.net The presence of bromo and chloro substituents could further lower the orbital energies, a desirable trait for n-type materials in Organic Field-Effect Transistors (OFETs). nsf.govresearchgate.net Research could focus on synthesizing and characterizing thin films of this compound to measure its charge transport properties.

Conductive Polymers: Halogenated thiazoles are useful intermediates for creating conjugated polymers via cross-coupling reactions. researchgate.net this compound could serve as a monomer. Polymerization, taking advantage of the reactive C-Br and C-Cl bonds, could lead to novel thiazole-based polymers. cedarville.edumdpi.com These polymers could be investigated for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or photovoltaics (OPVs). rsc.orgkuey.net

Luminescent Materials: Thiazole derivatives are known to be fluorescent and have been incorporated into luminescent polymers and metal-organic frameworks (MOFs). researchgate.netmdpi.com The academic exploration of the photophysical properties of this compound is warranted. Its solid-state emission characteristics could be studied to assess its potential for use in solid-state lighting or as a dopant in emissive layers of OLEDs. researchgate.net The rigid, planar structure of the thiazole ring is advantageous for efficient intermolecular π–π overlap, which can influence solid-state optical properties. rsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-bromo-5-chloro-2-phenylthiazole, and how can reaction conditions be optimized for yield improvement?

- Methodology : The compound is typically synthesized via cyclization or condensation reactions. For example, thiazole derivatives can be prepared by refluxing substituted hydrazides or amines with halogenated intermediates in polar aprotic solvents (e.g., DMSO or ethanol) under acidic catalysis. details a reflux step (18 hours) followed by crystallization with ethanol-water, yielding 65%. Optimization may involve adjusting reflux duration, solvent polarity, or stoichiometric ratios of reactants. Purity is enhanced via vacuum distillation and recrystallization .

- Data Contradictions : Variations in reaction times (e.g., 4–18 hours) and solvents (DMSO vs. ethanol) across studies suggest sensitivity to substrate electronic effects. Researchers should conduct kinetic studies to identify rate-limiting steps.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR identify substituent positions (e.g., phenyl group at C2, bromo/chloro at C4/C5). Aromatic protons appear as multiplet signals in δ 7.2–7.8 ppm.

- XRD : Single-crystal X-ray diffraction (e.g., SHELXL refinement) resolves bond lengths (C–Br: ~1.89 Å) and dihedral angles (e.g., 36.7° between thiazole and phenyl rings) .

- HPLC/MS : Validates purity and molecular weight (288.5950 g/mol, per ).

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX) resolve disorder or conformational flexibility in this compound derivatives?

- Methodology : SHELXL refines disordered structures using constraints (e.g., ADPs for overlapping atoms) and twin-law corrections. For example, reports envelope conformations in pyrrolidine rings (puckering amplitude Q = 0.27–0.28 Å) resolved via Cremer-Pople parameters. Advanced applications include Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯π) .

- Challenges : High thermal motion in bromine atoms may require anisotropic displacement parameters. Low data-to-parameter ratios (<15:1) risk overfitting; cross-validation with Rfree is critical .

Q. What strategies link structural modifications of this compound to biological activity in antimicrobial or anticancer assays?

- Methodology :

- SAR Studies : Replace bromine/chlorine with electron-withdrawing groups (e.g., NO2) to enhance electrophilicity. shows pyrazole-thiazole hybrids exhibit antifungal activity via membrane disruption.

- In Silico Docking : Model interactions with target enzymes (e.g., CYP450) using DFT-optimized geometries. notes thiazole derivatives inhibit HSV-1 by binding viral thymidine kinase .

- Data Gaps : Conflicting reports on chloro vs. bromo substituent efficacy require comparative IC50 assays under standardized conditions.

Q. How do solvent polarity and temperature influence the regioselectivity of electrophilic substitutions on the thiazole core?

- Methodology : Kinetic studies in polar solvents (e.g., DMF) at 0–25°C favor electrophilic attack at C5 (due to lone-pair donation from sulfur). demonstrates bromination at C4/C5 using NBS in CCl4. Regioselectivity is confirmed via C NMR chemical shifts and NOE correlations .

- Contradictions : Some studies report unexpected C2 halogenation under radical initiators, suggesting competing mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.